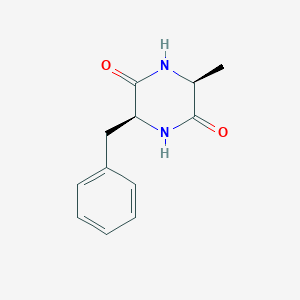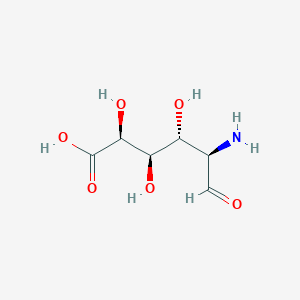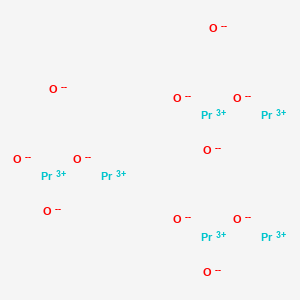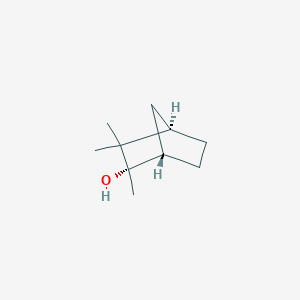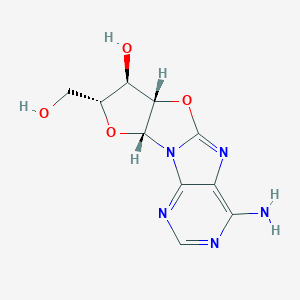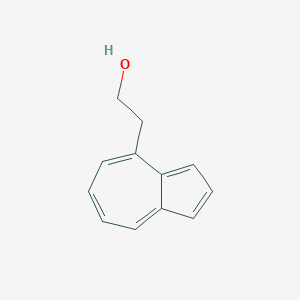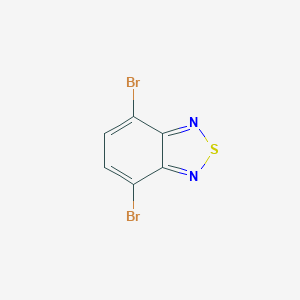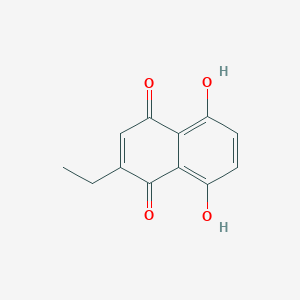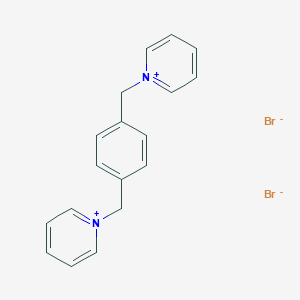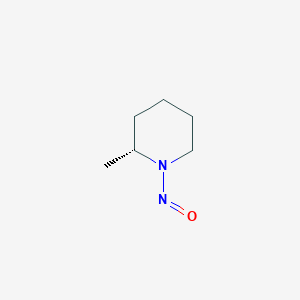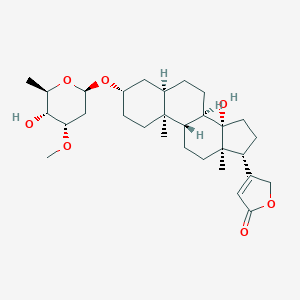![molecular formula C22H46O3Si B082764 Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester CAS No. 15075-70-4](/img/structure/B82764.png)
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester, commonly known as Methyl stearate, is a fatty acid ester that is widely used in chemical and pharmaceutical industries. It is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents but insoluble in water. Methyl stearate is used as a solvent, lubricant, and emulsifier in various applications.
Mechanism Of Action
The mechanism of action of Methyl stearate is not well understood. It is believed to act as a surfactant and solubilize lipids in aqueous solutions. It has also been shown to have antimicrobial properties against a range of microorganisms, including bacteria and fungi.
Biochemical And Physiological Effects
Methyl stearate has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized in the body to stearic acid and methanol, which are both naturally occurring substances. Methyl stearate has been shown to have no significant effect on blood glucose levels, lipid profiles, or liver function in animal studies.
Advantages And Limitations For Lab Experiments
Methyl stearate has several advantages for use in lab experiments, including its low toxicity, low cost, and availability. It is also a relatively stable compound that can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its limited compatibility with some materials such as certain plastics and rubbers.
Future Directions
There are several future directions for research on Methyl stearate, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the mechanism of action of Methyl stearate and its potential as a therapeutic agent.
3. The investigation of the antimicrobial properties of Methyl stearate and its potential use as a disinfectant.
4. The evaluation of the safety and efficacy of Methyl stearate in various applications, including as a solvent, lubricant, and emulsifier.
5. The exploration of the potential of Methyl stearate as a renewable and sustainable source of energy.
In conclusion, Methyl stearate is a versatile compound that has various applications in chemical and pharmaceutical industries. It has low toxicity, low cost, and availability, making it an attractive choice for use in lab experiments. Further research is needed to fully understand the mechanism of action of Methyl stearate and its potential as a therapeutic agent and renewable energy source.
Synthesis Methods
Methyl stearate can be synthesized by the esterification of stearic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful temperature control. The yield of the reaction can be improved by using excess methanol and removing the water formed during the reaction by azeotropic distillation.
Scientific Research Applications
Methyl stearate has been used in various scientific research applications such as:
1. As a solvent in the extraction of natural products from plants and animals.
2. As a lubricant in the preparation of solid dosage forms such as tablets and capsules.
3. As an emulsifier in the formulation of creams, lotions, and ointments.
4. As a model compound in the study of the properties of fatty acid esters.
5. As a standard in the analysis of fatty acid esters by gas chromatography.
properties
CAS RN |
15075-70-4 |
|---|---|
Product Name |
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester |
Molecular Formula |
C22H46O3Si |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
methyl 12-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |
InChI Key |
WBWFOZDCBKQZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
synonyms |
12-(Trimethylsilyloxy)octadecanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



